Ethyl 2-fluoro-5-iodobenzoate

Description

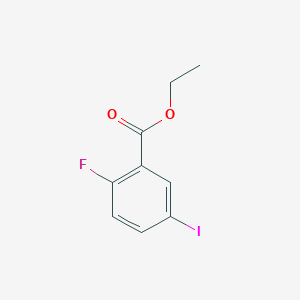

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRYAGFJSZGCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998559 | |

| Record name | Ethyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-66-6 | |

| Record name | Ethyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-fluoro-5-iodobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Ethyl 2-fluoro-5-iodobenzoate, a key building block in medicinal chemistry. The strategic placement of the fluorine and iodine atoms makes this compound a versatile intermediate for introducing these halogens into complex molecular scaffolds, which is of significant interest in the development of novel therapeutics and agrochemicals.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a reactive handle for cross-coupling reactions.[1][3]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available precursor, 2-fluoro-5-aminobenzoic acid. This pathway involves:

-

Diazotization and Iodination (Sandmeyer-type Reaction): Conversion of the aromatic amine to a diazonium salt, which is subsequently displaced by iodide.

-

Esterification (Fischer-Speier Esterification): Acid-catalyzed reaction of the resulting carboxylic acid with ethanol to yield the final ester product.

This approach is selected for its reliability, scalability, and reliance on well-established, high-yielding transformations in organic chemistry.

Sources

Spectroscopic data of Ethyl 2-fluoro-5-iodobenzoate (NMR, HPLC)

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-fluoro-5-iodobenzoate

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional substitution pattern offers multiple reaction sites for further chemical modification. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of subsequent research and development efforts.

This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document moves beyond mere data reporting to explain the causality behind methodological choices, grounding protocols in established scientific principles to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecule's atomic connectivity and electronic environment.

Foundational Principles and Strategic Choices

The selection of nuclei for analysis is a critical first step. While ¹H and ¹³C are standard, the presence of fluorine makes ¹⁹F NMR an invaluable tool due to its high sensitivity and wide chemical shift range.[3][4]

Conversely, direct analysis of the iodine atom via ¹²⁷I NMR is not pursued. Iodine-127 is a quadrupolar nucleus (spin > ½), which possesses a non-spherical distribution of charge.[5] This property leads to very rapid nuclear relaxation, resulting in extremely broad resonance signals that are often undetectable on standard high-resolution NMR spectrometers.[5][6] Therefore, the most effective strategy is to observe the influence of the iodine substituent on the more readily observable ¹H and ¹³C nuclei.

Workflow for NMR Data Acquisition

The process from sample preparation to final analysis follows a systematic workflow designed to ensure data quality and integrity.

Caption: Workflow for NMR spectroscopic analysis.

Detailed Experimental Protocol for NMR

This protocol is designed for standard high-resolution NMR spectrometers.

1. Sample Preparation:

- Accurately weigh 15-20 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm is easily identified.[7]

- Transfer the clear solution into a 5 mm NMR tube.

2. Instrument Setup & Calibration:

- Insert the sample into the NMR spectrometer.

- Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

- Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei to maximize signal-to-noise.

- Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

- ¹H NMR:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: ~12-15 ppm.

- Acquisition Time: 2-3 seconds.

- Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

- Number of Scans (NS): 8-16 scans.

- ¹³C NMR:

- Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

- Spectral Width: ~220-240 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay (D1): 2 seconds.

- Number of Scans (NS): 128-1024 scans, depending on sample concentration.[8]

- ¹⁹F NMR:

- Pulse Program: Standard single-pulse, often with proton decoupling to simplify the spectrum.[4]

- Spectral Width: ~200 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay (D1): 2 seconds.

- Number of Scans (NS): 16-64 scans. The ¹⁹F nucleus is highly sensitive, requiring fewer scans than ¹³C NMR.[8]

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase correction and baseline correction.

- Reference the spectra: ¹H and ¹³C spectra are referenced to the residual solvent peak or internal tetramethylsilane (TMS) at 0 ppm.[7] ¹⁹F spectra are typically referenced to an external or internal standard like CFCl₃ at 0 ppm.[8]

Spectral Interpretation and Predicted Data

The predicted chemical shifts are based on the analysis of structurally similar compounds, such as ethyl 2-fluorobenzoate and ethyl 2-iodobenzoate, and established substituent effects.[9][10]

-

¹H NMR Spectrum:

-

Ethyl Group: The ethyl ester will present as a quartet around 4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.4 ppm (–O–CH₂–CH₃ ), each with a coupling constant (³JHH) of ~7.1 Hz.

-

Aromatic Region: The three aromatic protons will appear in the range of 7.0-8.2 ppm.

-

H-3: This proton is ortho to the fluorine and meta to the iodine. It will be a triplet of doublets (td) due to coupling to H-4 (³JHH ≈ 8-9 Hz) and the ortho fluorine (³JHF ≈ 8-9 Hz).

-

H-4: This proton is meta to both the fluorine and the ester group. It will appear as a triplet or multiplet, coupled to H-3 and H-6.

-

H-6: This proton is ortho to the iodine and meta to the fluorine. It will be a doublet of doublets (dd) due to coupling to H-4 (³JHH) and a smaller coupling to the meta fluorine atom (⁴JHF ≈ 4-5 Hz).

-

-

-

¹³C NMR Spectrum:

-

Ethyl Group: The –C H₂ carbon is expected around 62 ppm, and the –C H₃ carbon around 14 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear around 163-165 ppm.

-

Aromatic Carbons:

-

C-F (C-2): This carbon will show a large one-bond C-F coupling (¹JCF) of approximately 250-260 Hz and will be the most downfield of the aromatic carbons directly bonded to a halogen, appearing around 160-162 ppm.

-

C-I (C-5): The carbon attached to iodine will be significantly shielded and appear far upfield, typically around 92-95 ppm.[8]

-

The remaining aromatic carbons (C-1, C-3, C-4, C-6) will appear between 115-142 ppm, with observable two- and three-bond C-F couplings (²JCF, ³JCF) that split their signals into doublets.

-

-

-

¹⁹F NMR Spectrum:

-

A single resonance is expected. For 2-fluoro-iodobenzene derivatives, the chemical shift typically appears in the range of -90 to -110 ppm relative to CFCl₃. The signal will likely be a multiplet due to couplings with H-3 and H-6.

-

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| –O–CH₂ –CH₃ | ~4.4 ppm (q, J ≈ 7.1 Hz, 2H) | ~62 ppm | N/A |

| –O–CH₂–CH₃ | ~1.4 ppm (t, J ≈ 7.1 Hz, 3H) | ~14 ppm | N/A |

| C =O | N/A | ~164 ppm | N/A |

| C-1 | N/A | ~120 ppm (d, J ≈ 3 Hz) | N/A |

| C-2 | N/A | ~161 ppm (d, ¹JCF ≈ 255 Hz) | N/A |

| H-3 / C-3 | ~7.2 ppm (td, ³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz, 1H) | ~118 ppm (d, ²JCF ≈ 22 Hz) | N/A |

| H-4 / C-4 | ~7.9 ppm (m, 1H) | ~141 ppm (d, ³JCF ≈ 8 Hz) | N/A |

| C-5 | N/A | ~94 ppm | N/A |

| H-6 / C-6 | ~8.1 ppm (dd, ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 4.5 Hz, 1H) | ~138 ppm (d, ⁴JCF ≈ 3 Hz) | N/A |

| Fluorine | N/A | N/A | ~-100 ppm (m) |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an essential technique for determining the purity of chemical compounds by separating the main component from any impurities. For a moderately polar compound like this compound, reverse-phase HPLC with UV detection is the method of choice.[11]

Core Principles of Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase (the column) is non-polar (e.g., C18), while the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[11] The compound is separated based on its hydrophobic interactions with the stationary phase; less polar compounds are retained longer on the column. A UV detector is ideal for aromatic compounds, which strongly absorb UV light.

Workflow for HPLC Purity Analysis

The analytical workflow ensures accurate and reproducible purity assessment.

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol for HPLC

This protocol provides a robust starting point for method development.

1. Instrumentation and Reagents:

- System: HPLC with a gradient pump, autosampler, column oven, and UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Reagents: HPLC-grade acetonitrile (ACN) and purified water (H₂O).

2. Mobile Phase Preparation:

- Mobile Phase A: Purified Water (H₂O).

- Mobile Phase B: Acetonitrile (ACN).

- Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.

3. Sample Preparation:

- Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.

- Dilute this stock solution with the initial mobile phase composition (e.g., 50:50 ACN/H₂O) to a final concentration of ~0.1 mg/mL.

- Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[11]

4. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

- Injection Volume: 10 µL.

- UV Detection: 254 nm, a common wavelength for detecting aromatic compounds.

- Elution Gradient: A gradient elution is recommended to ensure separation of potential impurities with a wide range of polarities.

- 0-2 min: 50% B

- 2-15 min: 50% to 95% B

- 15-18 min: Hold at 95% B

- 18-20 min: 95% to 50% B

- 20-25 min: Re-equilibrate at 50% B

Expected Chromatographic Profile

A successful analysis will yield a chromatogram with a sharp, symmetrical peak for the main product, this compound. Any impurities will appear as separate, smaller peaks. Purity is calculated based on the relative peak area of the main product compared to the total area of all peaks in the chromatogram (Area % method).

Summary of HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Standard for separation of moderately non-polar organic molecules.[11] |

| Mobile Phase | A: Water, B: Acetonitrile | Common solvents providing good separation for a wide range of compounds. |

| Elution | Gradient (50% to 95% ACN) | Ensures elution of both polar and non-polar impurities in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |

| Temperature | 30 °C | Improves peak shape and ensures retention time reproducibility. |

| Detection | UV at 254 nm | Aromatic rings have strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good signal. |

Conclusion

The comprehensive characterization of this compound is reliably achieved through a combination of multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and reverse-phase HPLC. NMR provides unequivocal structural confirmation, while HPLC delivers a quantitative assessment of purity. The methodologies and predicted data outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals, ensuring the quality and integrity of this important chemical intermediate in their scientific endeavors.

References

-

Hall, C. (1971). Application of chlorine, bromine, and iodine NMR spectroscopy to the study of physicochemical processes in liquids. Quarterly Reviews, Chemical Society, 25, 87-109. Available at: [Link]

-

Livingston, R. (1953). Zeeman Effect on the Quadrupole Spectrum of Iodic Acid. The Journal of Chemical Physics, 21(9), 1592-1597. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Consequences of Nuclei with Quadrupole Moments in NMR. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Available at: [Link]

-

Foroozandeh, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(42), 9799–9808. Available at: [Link]

-

Kojima, S. (1955). STUDIES ON THE NUCLEAR QUADRUPOLE EFFECTS OF GAMMA RAY IRRADIATION. Journal of the Physical Society of Japan, 10(10), 851-854. Available at: [Link]

-

Horowitz, A., et al. (1987). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. Applied and Environmental Microbiology, 53(10), 2385–2390. Available at: [Link]

-

Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8929678. Available at: [Link]

-

Hong, F. L., et al. (2001). Rotation dependence of electric quadrupole hyperfine interaction in the ground state of molecular iodine by high-resolution laser spectroscopy. Journal of the Optical Society of America B, 18(10), 1416-1421. Available at: [Link]

-

Puzzarini, C., et al. (2020). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 25(21), 5036. Available at: [Link]

-

Suflita, J. M., et al. (1987). Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms. Applied and Environmental Microbiology, 53(10), 2385-2390. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2829347, Ethyl 2-iodobenzoate. Available at: [Link]

-

Youssif, B. G. M., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1243. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 40424364, Ethyl 2-chloro-5-iodobenzoate. Available at: [Link]

Sources

- 1. Ethyl-2-fluoro-5-iodobenzoate | 773136-66-6 [m.chemicalbook.com]

- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]

- 10. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity and Chemical Properties of Ethyl 2-fluoro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold for Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. Ethyl 2-fluoro-5-iodobenzoate, a trifunctional arene, has emerged as a highly valuable and versatile building block. Its unique arrangement of an activating/directing fluoro group, a readily displaceable iodo group, and an ester moiety offers a rich platform for a diverse array of chemical transformations. This guide, intended for the discerning researcher and process chemist, provides a comprehensive exploration of the reactivity and chemical properties of this compound. We will delve into the nuanced interplay of its functional groups, offering not just procedural details but also the underlying mechanistic rationale that governs its synthetic utility. By understanding the core principles of its reactivity, scientists can unlock its full potential in the design and construction of complex molecular architectures.

The Molecular Architecture: A Strategic Arrangement of Functionality

This compound possesses a carefully orchestrated arrangement of functional groups on a benzene ring, each contributing to its distinct chemical personality.

-

The Iodo Group: Situated at the 5-position, the iodine atom is the primary center of reactivity for cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to palladium(0) catalysts. This high reactivity allows for selective transformations at this position while leaving other parts of the molecule intact.

-

The Fluoro Group: Positioned ortho to the ester, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic influence can modulate the reactivity of the aromatic ring and adjacent functional groups. In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition at the C-I bond.

-

The Ethyl Ester Group: The ester functionality at the 2-position provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. Its steric bulk, positioned ortho to the fluorine, can also influence the conformational preferences of the molecule and the accessibility of the adjacent C-F bond.

This unique combination of functionalities makes this compound a prime candidate for sequential, site-selective modifications, a highly desirable attribute in multi-step synthetic campaigns.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the esterification of 2-fluoro-5-iodobenzoic acid.

Experimental Protocol: Esterification of 2-fluoro-5-iodobenzoic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-fluoro-5-iodobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-fluoro-5-iodobenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a yellow oil.[1]

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the Fischer esterification towards the product side.

-

Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts, ensuring the purity of the final product.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the highly reactive carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] Due to the high reactivity of the C-I bond, this compound readily participates in this reaction, allowing for the synthesis of a wide range of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[4]

Generalized Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂, 1-5 mol%)

-

Ligand (if using a precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4][5][6]

Trustworthiness of the Protocol: This protocol is a well-established and widely used method for Suzuki-Miyaura couplings. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates to achieve high yields.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many pharmaceuticals and organic materials.[9]

Generalized Catalytic Cycles of Sonogashira Coupling:

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Objective: To synthesize an arylalkyne via Sonogashira coupling.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

-

Copper(I) iodide (CuI, 0.025 eq)

-

Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

-

Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

-

Schlenk tube

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove the copper catalyst) and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

Expertise in Action: The amine base in the Sonogashira reaction serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it can also serve as a ligand for the palladium and copper catalysts. The choice of amine and solvent can significantly impact the reaction rate and yield.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines, which are present in a vast number of pharmaceuticals.[14]

Generalized Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine

Objective: To synthesize an aryl amine via Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

-

Add the solvent, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.[1]

Authoritative Grounding: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₉H₈FIO₂ |

| Molecular Weight | 294.06 g/mol |

| Appearance | Yellow oil[1] |

| CAS Number | 773136-66-6 |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.02 – 7.82 (m, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (t, J = 8.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H)[1] |

| ¹³C NMR | Predicted values based on analogous structures |

| IR (KBr, cm⁻¹) | Characteristic peaks expected around 1720-1740 (C=O stretch), 1200-1300 (C-O stretch), and in the aromatic region. |

| Mass Spectrometry (MS) | Expected m/z for [M]⁺: 293.9550 |

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The provided ¹H NMR data is for a closely related isomer, Ethyl-5-fluoro-2-iodobenzoate, and serves as a close approximation. Researchers should obtain and interpret their own analytical data for definitive characterization.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo selective cross-coupling reactions allows for the rapid diversification of molecular scaffolds, a key strategy in lead optimization. The resulting biaryl, arylalkyne, and aryl amine motifs are prevalent in numerous classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and antiviral compounds. The presence of the fluorine atom can also impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity.

Conclusion: A Powerful Tool for the Synthetic Chemist

This compound stands as a testament to the power of strategic molecular design. Its trifunctional nature, combining a highly reactive iodo group with a modulating fluoro substituent and a versatile ester handle, provides a robust platform for the construction of complex and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions discussed herein represent just a fraction of the synthetic possibilities this compound offers. As the demand for novel and sophisticated molecules in medicine and materials science continues to grow, the utility of such well-defined and reactive building blocks will only become more pronounced. This guide serves as a foundational resource for harnessing the full potential of this compound in the pursuit of innovative chemical synthesis.

References

- Supporting Information - The Royal Society of Chemistry. (URL not available)

-

Critical ligand and salt effects in organomagnesiate-promoted 3,3′-disubstituted phthalides synthesis from 2-iodobenzoate derivatives - University of Strathclyde. ([Link])

-

Buchwald–Hartwig amination - Wikipedia. ([Link])

-

Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid. ([Link])

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ([Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. ([Link])

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. ([Link])

-

Exploring Ethyl 2-Iodobenzoate: A Key Intermediate for Your Synthesis Needs. ([Link])

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. ([Link])

-

Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. ([Link])

-

Sonogashira Coupling - Chemistry LibreTexts. ([Link])

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. ([Link])

-

2-Fluoro-5-iodobenzoic acid - Chem-Impex. ([Link])

-

Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates - PMC - NIH. ([Link])

-

Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. ([Link])

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ([Link])

-

Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem. ([Link])

-

Ethyl 4-iodobenzoate - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. ([Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. ([Link])

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. ([Link])

-

2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem - NIH. ([Link])

-

5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583 - PubChem. ([Link])

-

Benzoic acid, ethyl ester - the NIST WebBook. ([Link])

-

Benzoic acid, ethyl ester - the NIST WebBook. ([Link])

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.rug.nl [research.rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-fluoro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the precursors and a reliable synthesis route for Ethyl 2-fluoro-5-iodobenzoate, a valuable intermediate in pharmaceutical and materials science research. The narrative emphasizes the rationale behind the synthetic choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an ethyl ester group, makes it a versatile building block for the creation of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the iodine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse functionalities. This makes the compound a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.

Retrosynthetic Analysis and Chosen Synthesis Route

A logical retrosynthetic analysis of this compound points to a two-step synthesis commencing from a readily available precursor. The primary disconnection is at the ester linkage, leading back to 2-fluoro-5-iodobenzoic acid. The second key disconnection is the carbon-iodine bond, which can be strategically introduced via a Sandmeyer-type reaction on an appropriate aniline precursor. This leads to 2-amino-5-fluorobenzoic acid as the key starting material.

The chosen forward synthesis route therefore comprises two main stages:

-

Diazotization and Iodination: Conversion of 2-amino-5-fluorobenzoic acid to 2-fluoro-5-iodobenzoic acid via a Sandmeyer-type reaction.

-

Esterification: Conversion of 2-fluoro-5-iodobenzoic acid to this compound through a Fischer esterification.

This route is advantageous due to the relatively low cost and accessibility of the starting materials, as well as the well-established and robust nature of the involved reactions.

Part 1: Synthesis of the Precursor - 2-fluoro-5-iodobenzoic acid

The first part of the synthesis focuses on the introduction of the iodine atom onto the aromatic ring. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines into a wide array of functional groups.

Step 1: Diazotization of 2-amino-5-fluorobenzoic acid

The initial step is the conversion of the amino group of 2-amino-5-fluorobenzoic acid into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.

The acidic conditions protonate the nitrous acid, which then reacts with the primary amine to form an N-nitrosamine. Tautomerization and subsequent loss of water lead to the formation of the highly reactive diazonium ion.

Step 2: Iodination of the Diazonium Salt

The subsequent iodination of the arenediazonium salt is a robust and high-yielding reaction. Unlike the Sandmeyer reactions for introducing chloro or bromo groups, which often require a copper(I) catalyst, the synthesis of aryl iodides can proceed efficiently without a catalyst. The iodide ion (I⁻), typically from potassium iodide (KI), is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt.

The mechanism is believed to proceed through a radical pathway. The iodide ion initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts an iodine atom from another iodide ion or iodine molecule to form the final aryl iodide product.

Experimental Protocol: Synthesis of 2-fluoro-5-iodobenzoic acid

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-fluorobenzoic acid | 155.13 | 15.5 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Potassium Iodide (KI) | 166.00 | 20.0 g | 0.12 |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | q.s. | - |

| Diethyl Ether | - | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

| Deionized Water | - | 500 mL | - |

| Ice | - | q.s. | - |

Procedure:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.5 g (0.1 mol) of 2-amino-5-fluorobenzoic acid in 100 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 30 mL of concentrated sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Iodination:

-

In a 1 L beaker, dissolve 20.0 g (0.12 mol) of potassium iodide in 100 mL of deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Add a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-fluoro-5-iodobenzoic acid.

-

Dry the purified product in a vacuum oven.

-

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding ethyl ester. This is most commonly and efficiently achieved through Fischer esterification.

Fischer Esterification: Principles and Rationale

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[1]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-fluoro-5-iodobenzoic acid | 266.01 | 26.6 g | 0.1 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

Procedure:

-

Reaction Setup:

-

In a 500 mL round-bottom flask, dissolve 26.6 g (0.1 mol) of 2-fluoro-5-iodobenzoic acid in 150 mL of absolute ethanol.

-

Carefully add 5 mL of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

-

Reaction and Monitoring:

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solution by approximately half using a rotary evaporator.

-

Pour the remaining solution into 200 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash successively with 100 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Visualization of the Synthesis Workflow

Sources

An In-Depth Technical Guide to Ethyl 2-fluoro-5-iodobenzoate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the deliberate incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by these elements—such as altered lipophilicity, enhanced metabolic stability, and improved target-binding affinity—are invaluable tools for medicinal chemists.[1] Ethyl 2-fluoro-5-iodobenzoate stands as a prime exemplar of a strategically designed building block, offering multiple points for synthetic diversification. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and its pivotal role as an intermediate in the synthesis of complex pharmaceutical agents.[2][]

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzene derivative with an ethyl ester functional group. The strategic placement of the fluorine and iodine atoms profoundly influences the molecule's reactivity and electronic properties. The fluorine atom, being highly electronegative, acts as a powerful electron-withdrawing group, which can modulate the pKa of adjacent functionalities and enhance metabolic stability.[4] Conversely, the carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.[4]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| CAS Number | 773136-66-6 | [5] |

| Molecular Formula | C₉H₈FIO₂ | [2] |

| Molecular Weight | 294.06 g/mol | [2] |

| Appearance | White to off-white solid or colorless to light yellow liquid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | General chemical knowledge |

Synthesis of this compound: A Methodological Overview

The most common and direct route to this compound is through the esterification of its carboxylic acid precursor, 2-fluoro-5-iodobenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of ethanol.

Visualizing the Synthetic Pathway

Caption: A typical Fischer esterification reaction for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-fluoro-5-iodobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-fluoro-5-iodobenzoic acid in a round-bottom flask, add an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region will be complex due to the fluorine-proton and proton-proton couplings.

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (approximately δ 7.0-8.5 ppm). The proton ortho to the iodine will likely appear as a doublet, the proton between the fluorine and iodine will be a doublet of doublets, and the proton ortho to the fluorine will also be a doublet of doublets.

-

Ethyl Group (5H): A quartet corresponding to the methylene protons (-OCH2-) is expected around δ 4.4 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH3) will be observed around δ 1.4 ppm, coupled to the methylene protons.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

-

Carbonyl Carbon (C=O): A signal around δ 164-166 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (1JCF), and other aromatic carbons will show smaller two- and three-bond couplings. The carbon bearing the iodine atom will be significantly shielded.

-

Ethyl Group Carbons (2C): The methylene carbon (-OCH2-) signal is expected around δ 62 ppm, and the methyl carbon (-CH3) signal around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch |

| Below 800 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+•) at m/z 294. Key fragmentation patterns would include the loss of the ethoxy radical (•OCH₂CH₃) to give an acylium ion, and the loss of an ethyl radical (•CH₂CH₃).[6]

Applications in Drug Discovery and Development: A Versatile Synthetic Intermediate

This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[][7] Its utility stems from the ability to selectively perform chemical transformations at the ester, the carbon-iodine bond, and potentially through nucleophilic aromatic substitution.

Workflow for Application in Lead Optimization

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Case Study: The Importance of Halogenated Benzoic Acids in SGLT2 Inhibitors

While a direct blockbuster drug synthesized from this compound is not prominently documented, the closely related analogue, 2-chloro-5-iodobenzoic acid, is a key intermediate in the synthesis of Empagliflozin , a highly successful drug for the treatment of type 2 diabetes.[8][9] This highlights the critical role of such halogenated benzoic acid derivatives in constructing the core scaffolds of modern therapeutics. The synthetic strategies employed for Empagliflozin, which involve transformations of the iodo and chloro substituents, underscore the synthetic versatility that these building blocks offer to medicinal chemists.[1][4]

Conclusion: A Strategically Valuable Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By incorporating both a fluorine and an iodine atom onto a versatile benzoic acid scaffold, it provides researchers and drug developers with a powerful tool to accelerate the discovery of new medicines. Its well-defined reactivity and potential for diverse chemical modifications ensure its continued relevance in the synthesis of complex and biologically active molecules. As the demand for novel therapeutics with improved properties continues to grow, the importance of such thoughtfully designed building blocks will undoubtedly increase.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

- Google Patents. CN114213365A - Synthetic method of empagliflozin intermediate.

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid. Available at: [Link]

-

PubMed. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Available at: [Link]

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

-

Cefic. THE ROLE OF INTERMEDIATES IN THE MANUFACTURING OF APIS. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. 5-Fluoro-2-iodobenzoic acid. Available at: [Link]

-

Exploring Ethyl 2-Iodobenzoate: A Key Intermediate for Your Synthesis Needs. Available at: [Link]

-

NIH. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. efcg.cefic.org [efcg.cefic.org]

- 8. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 9. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

Chemical compatibility of Ethyl 2-fluoro-5-iodobenzoate

An In-depth Technical Guide to the Chemical Compatibility of Ethyl 2-fluoro-5-iodobenzoate

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 773136-66-6) is a halogenated aromatic ester of significant interest in modern synthetic chemistry. Its utility, particularly in the realms of pharmaceutical and materials science research, stems from its unique trifunctional architecture. The molecule incorporates an ethyl ester, a fluorine atom, and an iodine atom on a benzene ring. Each of these groups imparts distinct reactivity, making it a versatile building block. This guide provides an in-depth analysis of its chemical compatibility, offering field-proven insights into its behavior with various reagent classes and under diverse reaction conditions. Understanding this compatibility is paramount for leveraging its synthetic potential while avoiding undesirable side reactions.

The strategic placement of the substituents governs the molecule's reactivity. The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy compared to other carbon-halogen bonds.[1] The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring but is generally unreactive under typical cross-coupling conditions. The ethyl ester group, while stable under many conditions, is susceptible to hydrolysis under strong acidic or basic conditions, a critical consideration in reaction design.

Caption: Key functional groups and their general reactivity profile.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 773136-66-6 | [2] |

| Molecular Formula | C₉H₈FIO₂ | [3] |

| Molecular Weight | 294.06 g/mol | [3] |

| Appearance | Typically a solid (powder/crystals) | [4] |

| Storage | Store in a cool, dry place in a tightly sealed container | [3][5] |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions follows the general trend: I > Br > OTf >> Cl.[6][7] The carbon-iodine bond in the molecule is, therefore, highly susceptible to oxidative addition to a Pd(0) center, which is the crucial first step in many catalytic cycles.[8][9] This selective reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position, leaving the fluoro and ester functionalities intact under appropriately chosen conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[8][10] this compound is an excellent substrate for this transformation.

Mechanism & Compatibility: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] A base is essential for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[12]

-

Catalyst Compatibility: Standard palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, often paired with phosphine ligands (e.g., SPhos, XPhos), are highly effective.[13][14]

-

Base Compatibility: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[14] They are strong enough to facilitate transmetalation but generally mild enough to prevent significant hydrolysis of the ethyl ester, especially when reactions are run at moderate temperatures (e.g., 80-100 °C) for controlled durations. Strong aqueous bases like NaOH or KOH should be used with caution as they can readily saponify the ester.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is another highly compatible reaction for this substrate.[15]

Mechanism & Compatibility: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI).[15] The palladium catalyst undergoes the familiar oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[7]

-

Catalyst Compatibility: Palladium complexes like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard, used in conjunction with CuI.[7] Copper-free protocols have also been developed, often requiring specific ligands to facilitate the catalytic cycle.[16][17]

-

Base Compatibility: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[7] The base serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent. These organic bases are fully compatible with the ester functional group.

Caption: Catalytic cycle for the copper-catalyzed Sonogashira coupling.

Compatibility with Other Reagent Classes

While primarily used in cross-coupling, understanding the molecule's compatibility with other common reagents is crucial for multi-step syntheses.

Acids and Bases

The primary point of incompatibility lies with the ethyl ester functionality, which is susceptible to hydrolysis.

-

Strong Bases (e.g., NaOH, KOH, LiOH): These will readily induce saponification (hydrolysis) of the ester to the corresponding carboxylate salt, 2-fluoro-5-iodobenzoic acid. This reaction is typically rapid in aqueous or alcoholic solutions, especially with heating. This can be a desired transformation if the carboxylic acid is the target molecule.[4]

-

Strong Acids (e.g., H₂SO₄, HCl, H₃PO₄): Concentrated strong acids, particularly in the presence of water and heat, will catalyze the hydrolysis of the ester back to the carboxylic acid and ethanol. Anhydrous acidic conditions are generally tolerated.

-

Weak Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These are generally compatible, especially at room temperature or with moderate heating. Their use as reagents in cross-coupling reactions demonstrates this compatibility.[14]

-

Organolithium Reagents: Highly reactive organolithium reagents (e.g., n-BuLi, s-BuLi) are generally incompatible. They can add to the ester carbonyl or potentially engage in lithium-halogen exchange at the C-I bond.[10]

Reducing and Oxidizing Agents

-

Reducing Agents:

-

Hydride Reagents (e.g., LiAlH₄, DIBAL-H): These powerful reducing agents are incompatible as they will reduce the ethyl ester to the corresponding primary alcohol ( (2-fluoro-5-iodophenyl)methanol ).

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is conditionally compatible. While the aromatic ring is generally stable, the C-I bond can undergo hydrogenolysis (cleavage), reducing it to a C-H bond. This provides a method to remove the iodine if desired post-coupling.

-

-

Oxidizing Agents: The molecule is generally stable to common oxidizing agents used in organic synthesis (e.g., PCC, KMnO₄ under neutral/basic conditions, m-CPBA). The aromatic ring is deactivated by the electron-withdrawing substituents, making it resistant to oxidation.

Summary of Chemical Compatibility

| Reagent Class | Compatibility | Key Considerations & Causality |

| Palladium Catalysts | Excellent | The C-I bond is highly reactive towards Pd(0) oxidative addition, initiating cross-coupling.[8][9] |

| Organoboron Reagents | Excellent | Stable partners for Suzuki coupling; require base for activation.[12] |

| Terminal Alkynes | Excellent | Stable partners for Sonogashira coupling; require base and catalyst for activation.[7] |

| Weak Inorganic Bases | Good | Sufficiently basic to promote cross-coupling without causing significant ester hydrolysis at moderate temperatures.[14] |

| Amine Bases | Excellent | Fully compatible with the ester; used as acid scavengers and solvents in reactions like Sonogashira coupling.[7] |

| Strong Aqueous Bases | Incompatible | Rapidly hydrolyzes the ester to the corresponding carboxylic acid (saponification).[4] |

| Strong Acids | Conditional | Can catalyze ester hydrolysis, especially with water and heat. Anhydrous conditions are safer. |

| Strong Hydride Reductants | Incompatible | Reduces the ester functional group to a primary alcohol. |

| Organolithium Reagents | Incompatible | High reactivity leads to addition to the ester carbonyl or lithium-halogen exchange.[10] |

Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Methodology:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[14]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation and homo-coupling of the boronic acid.[9]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[18]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[14]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the copper-catalyzed coupling of this compound with a terminal alkyne.

Methodology:

-

Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (CuI, 1-5 mol%).[7]

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under inert atmosphere, add this compound (1.0 equiv.) followed by a suitable solvent (e.g., THF or DMF). Add the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).[7]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.[7]

-

Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.[7]

Conclusion

This compound is a robust and versatile synthetic intermediate whose chemical compatibility is well-defined. Its primary utility lies in palladium-catalyzed cross-coupling reactions, where the C-I bond provides a reliable and reactive handle for constructing complex molecular architectures. The key to its successful application is the careful selection of reaction conditions, particularly the base and temperature, to preserve the integrity of the ethyl ester functionality. By understanding the principles outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, accelerating the development of novel pharmaceuticals and advanced materials.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Ethyl-2-fluoro-5-iodobenzoate | 773136-66-6 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. benchchem.com [benchchem.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. boa.unimib.it [boa.unimib.it]

- 17. benchchem.com [benchchem.com]

- 18. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Ethyl 2-fluoro-5-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Among the vast arsenal of chemical building blocks, Ethyl 2-fluoro-5-iodobenzoate has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional architecture—a reactive aryl iodide, a modulating fluorine atom, and an ester for further manipulation—offers medicinal chemists a powerful tool for the synthesis of complex and highly functionalized therapeutic agents. This guide provides an in-depth exploration of the potential applications of this compound, grounded in field-proven insights and established synthetic protocols. We will delve into the causality behind its use in key transformations and its role in the development of targeted therapies, particularly in oncology.

Core Attributes: The Synergy of Fluorine and Iodine

The utility of this compound stems from the distinct and synergistic properties of its substituents. The iodine atom at the 5-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of a wide range of molecular fragments, from simple alkyl chains to complex heterocyclic systems.

The fluorine atom at the 2-position, ortho to the ester, is not merely a passive spectator. Its high electronegativity can significantly influence the electronic properties of the aromatic ring, impacting reaction rates and regioselectivity.[1] Furthermore, the incorporation of fluorine into a drug candidate can have profound effects on its pharmacological profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.[2] This strategic placement of fluorine is a key tactic in modern medicinal chemistry to fine-tune the "drug-like" properties of a molecule.

The ester functionality provides a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

Key Applications in the Synthesis of Targeted Therapies

The structural motifs accessible from this compound are prevalent in a number of important classes of therapeutic agents, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that are dysregulated in tumor cells. Many of these inhibitors possess a core heterocyclic structure linked to substituted aryl rings. This compound is an ideal starting material for the synthesis of such compounds.

For example, the 2-fluoro-4-iodophenyl moiety is a key component in the structure of the MEK inhibitor Trametinib .[3] While not a direct synthesis from the title compound, the synthetic strategies employed for Trametinib highlight the importance of the fluoro-iodophenyl building block. The iodine provides a reactive site for coupling, while the fluorine atom can contribute to the overall efficacy and pharmacokinetic profile of the final drug.

Conceptual Synthetic Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor core using this compound as a starting material.

Caption: Generalized workflow for kinase inhibitor synthesis.

Building Blocks for PARP Inhibitors

PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. A key intermediate in the synthesis of the approved PARP inhibitor Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[4] While the industrial synthesis of Olaparib may start from a different benzoic acid derivative, the structural similarity highlights the relevance of 2-fluoro-5-substituted benzoic acids in this therapeutic area.[5][6]

This compound can be envisioned as a versatile starting material for the synthesis of novel PARP inhibitor analogues through a series of cross-coupling and functional group interconversion steps.

Table 1: Representative Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | Kinase Inhibitors, various CNS agents |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | Linkers, Heterocycle synthesis |

| Buchwald-Hartwig | Amine/Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Arylamine | Kinase Inhibitors, various scaffolds |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers and are based on established methodologies for similar substrates. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize an ethyl 2-fluoro-5-arylbenzoate derivative.

Materials:

-

This compound (1.0 equiv)

-